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Compound of Interest

Compound Name: AFM24

Cat. No.: B15144922

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and protocols for
the investigational innate cell engager, AFM24. The information is compiled from publicly
available clinical trial information and publications.

Introduction to AFM24

AFM24 is a first-in-class, tetravalent, bispecific antibody that engages the innate immune
system to fight tumors. It is designed to bind to CD16A on natural killer (NK) cells and
macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells.[1] This dual-
targeting mechanism redirects the cytotoxic activity of NK cells and the phagocytic activity of
macrophages towards EGFR-expressing cancer cells, inducing antibody-dependent cellular
cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), respectively.[1]

Mechanism of Action: AFM24 Signaling Pathway

AFM24's primary mode of action is to bridge innate immune cells with tumor cells, leading to
tumor cell destruction. Unlike traditional EGFR inhibitors, AFM24's activity is independent of
EGFR signaling pathway inhibition.
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Caption: Mechanism of action of AFM24, an innate cell engager.

Phase 1/2a Clinical Trial Designs

AFM24 has been evaluated in several Phase 1/2a clinical trials, both as a monotherapy and in
combination with other anti-cancer agents. These trials follow a similar structure, beginning with
a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and/or the
recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 2a) to
evaluate the efficacy and safety in specific patient cohorts.

Key Clinical Trials:
o NCT04259450: A study of AFM24 monotherapy in patients with advanced solid cancers.[2]

e NCT05109442: A study of AFM24 in combination with atezolizumab (an anti-PD-L1 inhibitor)
in patients with advanced or metastatic EGFR-expressing cancers.[3][4]

e NCT05099549: A study of AFM24 in combination with SNKO1 (autologous natural killer cells)
in patients with advanced/metastatic EGFR-expressing cancers.

Phase 1 Dose Escalation Design
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The dose-escalation phase of these trials typically follows a standard 3+3 design to identify the
MTD/RP2D.

Patient Enroliment
(3 patients)

[Administer Dose Level 1]

Observe for

Dose-Limiting Toxicities (DLTSs)

D

Enroll 3 more patients
at same dose level

D

Observe for DLTs
in expanded cohort (n=6)

<1/6 DLTs >2/6 DLTs

MTD Exceeded
(Previous dose level is MTD)

Escalate to next
dose level

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page
Caption: Standard 3+3 Dose Escalation Design Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data from the AFM24 Phase 1/2a clinical
trials.

Table 1: Dose Escalation and Recommended Phase 2

Dose (RP2D)

. Phase 1 Dose Recommended
.- . Investigational .
Clinical Trial Escalation Cohorts Phase 2 Dose
Agent(s)
(AFM24) (RP2D) of AFM24
14 mg, 40 mg, 80 mg,
NCT04259450 AFM24 Monotherapy 160 mg, 320 mg, 480 480 mg weekly

mg, 720 mg

Starting dose: 160
AFM24 +

NCT05109442 ] mg; Escalation to 480 480 mg weekly
Atezolizumab
mg

NCT05099549 AFM24 + SNKO1 160 mg, 480 mg Not yet established

Table 2: Dosing of Combination Agents

Clinical Trial Combination Agent Dosing Regimen

) 840 mg intravenously every
NCT05109442 Atezolizumab
two weeks

4.0 x 10° cells intravenously
NCT05099549 SNKO1 (Autologous NK Cells) "
weekly

Table 3: Patient Population and Eligibility Criteria
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Criteria Details

Age > 18 years

Advanced or metastatic solid tumors known to

Tumor Type
express EGFR

Histological or cytological staining of EGFR in

EGFR Expression
>1% of tumor cells

Disease progression after at least one prior line

Prior Treatment
of therapy

Performance Status ECOG Performance Status of 0 or 1

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Protocol 1: Tumor Assessment and Response
Evaluation

Objective: To evaluate the anti-tumor activity of AFM24 alone or in combination with other
agents.

Methodology:

e Imaging Modality: Computed tomography (CT) is the preferred imaging modality. Baseline
scans should be performed within 4 weeks prior to the start of treatment.

e Scan Schedule: Tumor assessments are performed at baseline and then at regular intervals,
typically every 8 weeks for the first year, and every 12 weeks thereatfter.

¢ Response Criteria: Tumor response is evaluated according to the Response Evaluation
Criteria in Solid Tumors version 1.1 (RECIST v1.1).

o Target Lesions: Up to a maximum of 5 target lesions, with a maximum of 2 per organ, are
selected for measurement. The sum of the longest diameters (SLD) of all target lesions is
calculated.
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o Non-Target Lesions: All other lesions are identified as non-target lesions and are followed
for unequivocal progression.

o Response Categories:

» Complete Response (CR): Disappearance of all target lesions.

» Partial Response (PR): At least a 30% decrease in the SLD of target lesions, taking as
reference the baseline SLD.

» Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the
smallest sum on study (nadir), and an absolute increase of at least 5 mm. The
appearance of one or more new lesions is also considered progression.

» Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient
increase to qualify for PD.

» Confirmation: A response of CR or PR requires confirmation by a subsequent tumor
assessment at least 4 weeks later.
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Caption: RECIST v1.1 Tumor Response Assessment Workflow.
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Protocol 2: Pharmacokinetic (PK) and
Pharmacodynamic (PD) Analysis

Objective: To evaluate the pharmacokinetic and pharmacodynamic profiles of AFM24.
Methodology:

o Sample Collection: Blood samples are collected at pre-specified time points before, during,
and after AFM24 infusion.

e Pharmacokinetic (PK) Analysis:

o Assay: Serum concentrations of AFM24 are determined using a validated enzyme-linked
immunosorbent assay (ELISA).

o Parameters: Key PK parameters such as maximum concentration (Cmax), area under the
curve (AUC), and half-life (t1/2) are calculated.

e Pharmacodynamic (PD) Analysis:

o Receptor Occupancy: CD16A receptor occupancy on NK cells is measured by flow
cytometry to assess the extent of target engagement.

o Biomarker Analysis: Changes in the levels of cytokines (e.g., IL-6) and other immune-
related biomarkers in the blood are measured using multiplex immunoassays. Paired
tumor biopsies may be taken to analyze the tumor microenvironment for immune cell
infiltration and activation.

Protocol 3: Safety and Tolerability Assessment

Objective: To monitor and evaluate the safety and tolerability of AFM24.
Methodology:

» Adverse Event (AE) Monitoring: All adverse events are recorded and graded according to the
National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
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» Dose-Limiting Toxicity (DLT) Assessment: In the dose-escalation phase, DLTs are assessed
during the first cycle of treatment. A DLT is typically a severe, treatment-related adverse
event that is considered unacceptable.

o Laboratory Tests: Hematology and clinical chemistry parameters are monitored regularly.
e Physical Examinations: Regular physical examinations are conducted.

e Immunogenicity: The development of anti-drug antibodies (ADAS) against AFM24 is
assessed.

These protocols provide a foundational understanding of the clinical evaluation of AFM24. For
specific details and any amendments, referring to the official clinical trial records on platforms
like ClinicalTrials.gov is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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